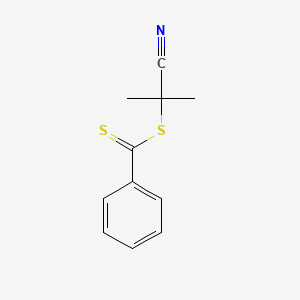

2-Cyanopropan-2-YL benzodithioate

Beschreibung

The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Eigenschaften

IUPAC Name |

2-cyanopropan-2-yl benzenecarbodithioate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H11NS2/c1-11(2,8-12)14-10(13)9-6-4-3-5-7-9/h3-7H,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IDSLBLWCPSAZBL-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)(C#N)SC(=S)C1=CC=CC=C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H11NS2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30433403 | |

| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

221.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

201611-85-0 | |

| Record name | 2-Cyanopropan-2-yl benzenecarbodithioate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30433403 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-Cyano-2-propanyl benzenecarbodithioate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

The Dawn of Precision: Controlled Radical Polymerization

Traditional radical polymerization methods, while effective for producing a wide range of polymers, often lack the ability to control key parameters such as molecular weight and the distribution of chain lengths. numberanalytics.com This results in materials with broad molecular weight distributions and limited architectural complexity. numberanalytics.com The advent of controlled radical polymerization (CRP) in the 1990s revolutionized the field by providing chemists with the tools to synthesize polymers with predetermined molecular weights, narrow molecular weight distributions, and complex architectures like block, graft, and star polymers. numberanalytics.comfiveable.me

The fundamental principle behind CRP techniques is the establishment of a dynamic equilibrium between a small number of active, propagating polymer chains and a majority of dormant species. sigmaaldrich.com This reversible deactivation process minimizes irreversible termination reactions that are common in conventional radical polymerization, allowing for the controlled and sequential addition of monomer units. fiveable.meresearchgate.net This level of control has paved the way for the creation of "living" polymers, where the polymer chains retain their ability to grow upon the introduction of more monomer. cmu.edu This "living" characteristic is instrumental in the synthesis of well-defined block copolymers and other complex macromolecular structures. cmu.edu The ability to tailor polymer properties with such precision has opened doors to the development of advanced functional materials for a myriad of applications, including drug delivery, nanotechnology, and advanced coatings. fiveable.me

A Versatile Tool: Reversible Addition–fragmentation Chain Transfer Raft Polymerization

Among the family of CRP techniques, which includes Atom Transfer Radical Polymerization (ATRP) and Nitroxide-Mediated Polymerization (NMP), Reversible Addition-Fragmentation Chain Transfer (RAFT) polymerization stands out for its exceptional versatility. sigmaaldrich.comwikipedia.org First reported in 1998, RAFT polymerization is compatible with a vast range of monomers and is tolerant to various functional groups and reaction conditions, including aqueous systems. wikipedia.org

The RAFT process is mediated by a thiocarbonylthio compound, known as a RAFT agent or chain transfer agent (CTA). wikipedia.org The mechanism involves a series of steps: initiation, propagation, RAFT pre-equilibrium, re-initiation, main RAFT equilibrium, and termination. A conventional radical initiator generates free radicals that react with monomer units to form propagating polymer chains. These propagating chains then add to the RAFT agent, forming an intermediate radical. This intermediate can then fragment, either returning to the starting species or releasing a new radical that can initiate further polymerization. This rapid and reversible transfer process ensures that the majority of polymer chains grow at a similar rate, leading to polymers with low polydispersity (a measure of the uniformity of chain lengths) and predictable molecular weights. researchgate.net The choice of the RAFT agent is critical and depends on the specific monomer being polymerized. uobasrah.edu.iq

The versatility of RAFT polymerization allows for the synthesis of a wide array of polymer architectures, including linear block copolymers, comb-like polymers, and star polymers. wikipedia.org

A Key Player: 2 Cyanopropan 2 Yl Benzodithioate As a Premier Chain Transfer Agent

Established Synthetic Routes for this compound

The synthesis of this compound (CPDB) is primarily achieved through methods common for the preparation of dithioesters, which are a class of compounds essential for Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization. Several general strategies are employed for the synthesis of such RAFT agents. acs.orgacs.org These methodologies are designed to create the characteristic thiocarbonylthio group of CPDB.

One of the most prevalent methods involves the reaction of a carbodithioate salt with a suitable alkylating agent. Other established techniques include thioacylation reactions and the radical-induced substitution of a bis(thioacyl) disulfide. acs.orgacs.org These routes offer flexibility in adapting to various starting materials and desired product specifications.

A specifically documented route for the synthesis of this compound involves the reaction between a dithioperoxyanhydride and a radical initiator. chemicalbook.com This method has been detailed in the literature and provides a reliable pathway to obtain the target compound.

Precursor Compounds and Reaction Conditions in this compound Synthesis

The synthesis of this compound relies on specific precursor compounds and carefully controlled reaction conditions to ensure a successful outcome. A well-documented synthesis utilizes diphenyldithioperoxyanhydride (B1353526) and 2,2'-Azobis(2-methylpropionitrile) (B43924) (AIBN) as the key precursors. chemicalbook.com

In a typical procedure, dithioperthiobenzoic anhydride (B1165640) and AIBN are combined in a reaction vessel. chemicalbook.com The reaction is conducted in a solvent such as ethyl acetate (B1210297) and is carried out under reflux conditions for an extended period, often around 18 hours, to drive the reaction to completion. chemicalbook.com The molar ratio of the precursors is a critical parameter, with an excess of AIBN often being used. chemicalbook.com

Table 1: Precursor Compounds and Reaction Conditions for the Synthesis of this compound

| Precursor 1 | Precursor 2 | Solvent | Reaction Time | Temperature |

|---|---|---|---|---|

| Dithioperthiobenzoic anhydride | 2,2'-Azobis(2-methylpropionitrile) (AIBN) | Ethyl acetate | 18 hours | Reflux |

Optimization of Synthetic Efficiency and Purity for Research Applications

For its application in research, particularly in controlled radical polymerization, the synthetic efficiency and purity of this compound are of paramount importance. The presence of impurities can significantly affect the kinetics and control of the polymerization process. wikipedia.org Therefore, optimization of the synthesis and purification is a critical step.

Following the initial reaction, the crude product is typically subjected to purification to isolate the desired compound. A common method for purification is column chromatography. chemicalbook.com In one documented procedure, the reaction mixture is first dried and then passed through a separation column. A mixed solvent system, such as petroleum ether and ethyl acetate in a 50:1 volume ratio, is used as the eluent to separate the product from byproducts and unreacted starting materials. chemicalbook.com This method has been reported to yield the product as a dark red solid with a high yield of 85%. chemicalbook.com

The need for high-purity monomers and specialized chain transfer agents like CPDB can increase the cost of RAFT polymerization. nih.gov Consequently, developing more cost-effective synthesis and purification methods is an ongoing area of interest in polymer science. nih.gov The choice of an appropriate RAFT agent is crucial for achieving a controlled and efficient polymerization, which underscores the importance of a pure and well-characterized product. nih.gov

Table 2: Summary of a Reported Synthesis and Purification of this compound

| Step | Details | Outcome |

|---|---|---|

| Synthesis | Reaction of dithioperthiobenzoic anhydride and AIBN in ethyl acetate. | Crude product mixture. |

| Purification | Column chromatography with petroleum ether/ethyl acetate (50:1) as eluent. | Dark red solid. |

| Yield | - | 85% |

Role of this compound as a Chain Transfer Agent in RAFT

This compound (CPDB) is a highly effective chain transfer agent (CTA) utilized in Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, a type of Reversible-Deactivation Radical Polymerization (RDRP). sigmaaldrich.comsigmaaldrich.comwikipedia.orgsigmaaldrich.com Its primary function is to mediate the polymerization process, allowing for the synthesis of polymers with controlled molecular weights and narrow molecular weight distributions (low polydispersity). wikipedia.orgresearchgate.net The effectiveness of CPDB stems from its chemical structure, which features a thiocarbonylthio group (S=C(Ph)S) and a 2-cyanopropan-2-yl leaving group. This specific combination of a dithiobenzoate moiety and a tertiary cyanopropyl radical stabilizing group makes it particularly suitable for controlling the polymerization of various monomers, especially methacrylates and methacrylamides. sigmaaldrich.comresearchgate.netscientificlabs.ie

The RAFT process is governed by a sequence of addition and fragmentation steps involving the CTA. wikipedia.org The CTA reversibly reacts with growing polymer chains, temporarily deactivating them and forming a dormant species. This dormant species can then fragment to release a new radical that can initiate further polymerization. This continuous exchange between active (propagating) and dormant polymer chains is the key to achieving controlled polymerization characteristics. wikipedia.orgwikipedia.org The choice of the CTA is crucial, and CPDB has been shown to be an excellent RAFT agent for monomers like methyl methacrylate (MMA), leading to polymers with narrow molecular weight distributions. researchgate.netresearchgate.net The efficiency of CPDB is attributed to the high reactivity of the C=S double bond towards radical addition and the ability of the 2-cyanopropan-2-yl group to act as an effective leaving group. researchgate.netd-nb.info

Detailed Mechanistic Pathways of RAFT Polymerization Mediated by this compound

The mechanism of RAFT polymerization mediated by this compound can be broken down into several key stages:

Initiation and Pre-equilibrium Phase

The polymerization is initiated by a standard radical initiator, such as 2,2'-azobis(isobutyronitrile) (AIBN), which decomposes upon heating to generate initiating radicals (I•). rsc.org These radicals then react with monomer units (M) to form propagating chains (P•n).

In the pre-equilibrium phase, the propagating radicals react with the initial CTA, CPDB (S=C(Ph)S-R, where R is the 2-cyanopropan-2-yl group). This addition to the C=S double bond forms an intermediate radical. This intermediate can then fragment in one of two ways: either back to the original propagating radical and CTA, or forward to release the leaving group radical (R•) and form a polymeric CTA (P_n-S-C(=S)Ph). mdpi.com This initial phase is crucial for establishing the equilibrium that will govern the rest of the polymerization. A short inhibition period and a molecular weight extrapolated at zero conversion that is different from zero have been observed in some systems, suggesting that the pre-equilibrium can significantly affect the polymerization kinetics. mdpi.com

Degenerative Chain Transfer Equilibrium

Following the initial consumption of the primary CTA, the main equilibrium of the RAFT process is established. This is a degenerative chain transfer process where the active site is transferred between polymer chains without a change in its reactivity. wikipedia.org A propagating macroradical (P•m) adds to the polymeric CTA (P_n-S-C(=S)Ph), forming a new intermediate radical. This intermediate then fragments, releasing a different macroradical (P•n) and regenerating a polymeric CTA (P_m-S-C(=S)Ph). This rapid and reversible exchange ensures that all polymer chains have an equal opportunity to grow, leading to a narrow molecular weight distribution. wikipedia.orgwikipedia.org This degenerative transfer is the core of the RAFT mechanism, providing the "living" or "controlled" character to the polymerization.

Radical Species Generation and Fate in this compound Systems

Throughout the RAFT polymerization, various radical species are present. These include the initiator-derived radicals, propagating macroradicals, the leaving group radical (2-cyanopropan-2-yl radical), and the intermediate RAFT radicals. The fate of these radicals is critical to the success of the polymerization. The primary propagating radicals add to the monomer to grow the polymer chains.

The 2-cyanopropan-2-yl radical, once released, can initiate a new polymer chain by reacting with a monomer. The efficiency of this re-initiation is important for maintaining control over the polymerization. The intermediate RAFT radicals are short-lived species that primarily undergo fragmentation. However, they can also participate in termination reactions, which are undesirable as they lead to the formation of "dead" polymer chains and a loss of control. The rate of fragmentation of the intermediate radical relative to the rate of termination is a key factor in achieving a well-controlled polymerization.

Kinetic Studies and Modeling of this compound Mediated RAFT Processes

Kinetic studies and modeling are essential tools for understanding and optimizing RAFT polymerization processes mediated by this compound. These studies aim to determine the rate coefficients of the elementary reactions involved in the RAFT mechanism.

Determination of Rate Coefficients for Elementary Reactions

The key rate coefficients in a RAFT polymerization include the rate of initiation, propagation, termination, and the addition and fragmentation rate coefficients for the RAFT equilibria. For the CPDB-mediated RAFT polymerization of tert-butyldimethylsilyl methacrylate at 70 °C, kinetic modeling has been used to estimate these values. mdpi.com

| Rate Coefficient | Description | Estimated Value |

| kβ1, kβ2 | Addition reaction to the initial RAFT agent | ~1.8 × 10⁴ L·mol⁻¹·s⁻¹ |

| kβ | Addition reaction to the polymeric RAFT agent | ~1.8 × 10⁴ L·mol⁻¹·s⁻¹ |

| k-β1, k-β2 | Fragmentation of the intermediate RAFT radical in the pre-equilibrium | ~2.0 × 10⁻² s⁻¹ |

| k-β | Fragmentation of the intermediate RAFT radical in the main equilibrium | ~2.0 × 10⁻² s⁻¹ |

| ktr | Transfer rate coefficient to cyanoisopropyl dithiobenzoate | ~9.0 × 10³ L·mol⁻¹·s⁻¹ |

| Ctr | Chain-transfer constant for CPDB | ~9.3 |

| Data from a study on the CPDB-mediated RAFT polymerization of tert-butyldimethylsilyl methacrylate at 70 °C. mdpi.com |

These rate coefficients provide quantitative insight into the different steps of the RAFT process. For instance, the high addition rate coefficient (kβ) indicates a rapid reaction between propagating radicals and the CTA, which is essential for establishing control. The chain-transfer constant (Ctr), which is the ratio of the transfer rate coefficient to the propagation rate coefficient, is a measure of the effectiveness of the CTA. A higher Ctr value generally indicates better control over the polymerization.

Mathematical Models for Polymerization Kinetics and Molar Mass Evolution

The kinetics of Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, including systems mediated by this compound, are complex due to the numerous simultaneous reactions. Mathematical modeling is therefore essential for predicting the polymerization rate, the evolution of molar mass, and the distribution of polymer chain sizes (dispersity, Đ). researchgate.net

Various modeling approaches, including deterministic (kinetic simulation) and stochastic (Monte Carlo) methods, have been developed to understand and predict the behavior of RAFT systems. researchgate.net A significant focus of these models has been to elucidate the causes of retardation, an issue sometimes observed with dithiobenzoate RAFT agents. researchgate.net

One common approach is the method of moments, which can be used to model the evolution of the polymer chain population. mdpi.com However, this method does not directly provide the full molar mass distributions. mdpi.com For more detailed analysis, methods that calculate the full molar mass distribution are necessary. These calculations are complicated by the large number of different reactive polymeric species present in a RAFT polymerization. mdpi.com

A key aspect of modeling RAFT polymerization mediated by this compound is the accurate estimation of the transfer coefficients of the RAFT agent. mdpi.com Kinetic simulations have been successfully used for this purpose. For instance, simulations of the polymerization of methyl methacrylate (MMA) mediated by this compound have been performed to estimate these crucial parameters, providing a foundation for predicting the evolution of molar mass distributions. mdpi.com These models must account for the main RAFT equilibrium as well as initiation, propagation, and termination steps to accurately reflect the experimental results.

The following table summarizes key aspects of mathematical modeling in these systems:

| Modeling Aspect | Description | Relevance to this compound |

| Kinetic Simulation | Deterministic approach solving differential equations for concentrations of all species. | Used to estimate RAFT transfer coefficients and predict conversion-time profiles. researchgate.netmdpi.com |

| Method of Moments | Calculates the moments of the molar mass distribution (e.g., number-average and weight-average molar mass). | Provides a way to track the evolution of average molar masses and dispersity. mdpi.com |

| Molar Mass Distribution | Describes the distribution of polymer chain lengths in the final product. | A key indicator of a controlled polymerization; models aim to predict the full distribution and dispersity (Đ). mdpi.com |

Influence of the Z-Group in this compound on RAFT Mechanism and Efficiency

Theoretical and experimental studies have demonstrated that the nature of the Z-group is a determining factor for the addition and fragmentation rates in the RAFT process. cimav.edu.mxresearchgate.net Density Functional Theory (DFT) calculations have shown that RAFT agents with phenyl or benzyl (B1604629) Z-groups exhibit high reactivity, which is favorable for an efficient RAFT process. cimav.edu.mxnih.gov This is in contrast to agents with Z-groups based on oxygen or nitrogen, which can exhibit reduced reactivity due to the formation of zwitterionic resonance structures. researchgate.netnih.gov

Systematic alteration of the Z-group by introducing substituents onto the phenyl ring of this compound derivatives has a profound impact on polymerization control. bohrium.comzenodo.org

Electron-withdrawing groups (e.g., -CN, -CF₃) placed at the para-position of the phenyl ring increase the reactivity of the RAFT agent. bohrium.comresearchgate.net This enhancement improves the chain transfer coefficient, leading to better control over the molecular weight and lower dispersity (Đ) values in the resulting polymers. bohrium.comzenodo.org For example, 2-cyano-2-propyl 4-cyanobenzodithioate was identified as an optimal chain transfer agent (CTA) for polymerizing challenging lignin-derived monomers, achieving dispersities below 1.25. bohrium.comzenodo.org

Electron-donating groups (e.g., -OMe, -OtBu) have the opposite effect, decreasing the activity of the RAFT agent. bohrium.comzenodo.orgrsc.org This can lead to less control over the polymerization and, in some cases, a more uncontrolled depolymerization pathway under thermal stress. rsc.org

The following table summarizes the effect of Z-group substituents on the performance of this compound derivatives in RAFT polymerization. bohrium.comrsc.org

| Z-Group Substituent | Electronic Effect | Impact on RAFT Agent Activity | Consequence for Polymerization Control |

| 4-Cyano (-CN) | Electron-Withdrawing | Increased | Enhanced control, lower dispersity (Đ < 1.25). bohrium.comzenodo.org |

| 4-Trifluoromethyl (-CF₃) | Electron-Withdrawing | Increased | Improved control over molar mass distribution. rsc.org |

| Unsubstituted (-H) | Neutral/Reference | Standard | Good control for many monomers like MMA, but can be improved. researchgate.net |

| 4-Methoxy (-OMe) | Electron-Donating | Decreased | Reduced control, higher dispersity. bohrium.comrsc.org |

| 4-tert-Butoxy (-OtBu) | Electron-Donating | Decreased | Reduced control, accelerated thermal depolymerization. rsc.org |

Intermediate Radical Termination and Side Reactions in this compound Systems

While RAFT polymerization is a powerful technique for creating well-defined polymers, it is not immune to side reactions that can compromise the "living" nature of the system and affect the final polymer structure. rsc.orgrsc.org In systems using dithiobenzoates like this compound, certain side reactions are of particular concern.

The core of the RAFT process involves the formation of an intermediate radical adduct . This intermediate is designed to fragment rapidly, releasing a propagating radical and a dormant polymer chain. However, this intermediate radical can also participate in irreversible termination reactions, primarily by reacting with another radical species (either another intermediate radical or a propagating radical). mdpi.com The probability of these termination events increases at high radical concentrations, which can occur when high initiator concentrations are used. researchgate.net Such termination reactions lead to the formation of "dead" polymer chains that can no longer propagate, which can broaden the molecular weight distribution and reduce the living fraction of chains. rsc.org

Besides the termination of the intermediate radical, other side reactions can occur:

Retardation/Inhibition: Dithiobenzoates are known to sometimes cause polymerization retardation or even inhibition, depending on the monomer being used. researchgate.net This effect is a significant consideration when designing a polymerization system.

Chain Transfer to Solvent/Monomer: Like in conventional free-radical polymerization, chain transfer to solvent or monomer molecules can occur, leading to the formation of dead chains and reducing control over the final polymer characteristics. rsc.orgrsc.org

Intramolecular Transfer (Backbiting): Particularly in the polymerization of acrylic monomers, intramolecular chain transfer can occur, where the radical end of a growing chain abstracts a hydrogen atom from its own backbone. This can lead to the formation of mid-chain radicals, which can then result in branched polymers or undergo β-scission to form macromonomers. rsc.org

Thermally Induced Elimination: At elevated temperatures, dithiobenzoate-type RAFT agents can undergo side reactions such as thermally induced Z-group elimination. researchgate.net

Detailed analysis using techniques like Matrix-Assisted Laser Desorption/Ionization Time-of-Flight Mass Spectrometry (MALDI-TOF MS) has been crucial in identifying and quantifying the products of these side reactions, confirming the presence of populations resulting from events like chain transfer to solvent and β-scission following backbiting. rsc.orgrsc.org

Application of 2 Cyanopropan 2 Yl Benzodithioate in Advanced Polymer Synthesis

Controlled Radical Polymerization of Diverse Monomers using 2-Cyanopropan-2-yl Benzodithioate

This compound (CPDB) is a highly effective chain transfer agent (CTA) for reversible addition-fragmentation chain transfer (RAFT) polymerization. This technique allows for the synthesis of polymers with controlled molecular weights, low polydispersity, and well-defined architectures.

Polymerization of Methacrylate (B99206) Monomers

This compound is particularly well-suited for the RAFT polymerization of methacrylate and methacrylamide (B166291) monomers. sigmaaldrich.comsigmaaldrich.comscientificlabs.iesigmaaldrich.com It has been successfully used in the polymerization of various methacrylate monomers, including methyl methacrylate (MMA), tert-butyl methacrylate (tBMA), and 3-(trimethoxysilyl)propyl methacrylate (TMSPMA). researchgate.net

In the RAFT polymerization of MMA, the choice of dithiobenzoate substituents, solvent, and temperature can significantly influence the reaction. researchgate.net For instance, the use of electron-withdrawing groups on the dithiobenzoate aromatic ring can enhance the CTA's activity, leading to polymers with narrower molecular weight distributions, especially in the initial stages of polymerization. researchgate.net Conversely, electron-donating substituents can negatively impact the process in the early phases. researchgate.net The nature of the leaving group (R group) also plays a crucial role; replacing the 2-cyanoprop-2-yl group with a bulkier one like 2-cyano-4-methylpent-2-yl can markedly improve the polymerization of MMA. researchgate.net

Solvents also affect the polymerization kinetics. For example, using benzene (B151609) as a solvent for MMA RAFT polymerization results in a lower propagation rate constant, leading to slower polymerization but narrower polydispersity, particularly at low conversions. researchgate.net Higher temperatures can increase both the rate of polymerization and the transfer constant of the RAFT agent, resulting in lower polydispersities at a given conversion. researchgate.net

A typical procedure for the RAFT polymerization of MMA involves dissolving the monomer, an initiator like 2,2'-azobis(2-methylpropionitrile) (B43924) (AIBN), and this compound in a suitable solvent such as toluene. rsc.org The solution is then degassed and polymerized at a specific temperature (e.g., 60 °C). rsc.org This method allows for the synthesis of poly(methyl methacrylate) (PMMA) with controlled molecular weights and low polydispersity. For example, PMMA with a number-average molecular weight (Mn) of 13,395 g/mol and a polydispersity index (PDI) of 1.13 has been synthesized using this approach. rsc.org

| Monomer | Initiator | Solvent | Temperature (°C) | Resulting Polymer | Mn (g/mol) | PDI | Reference |

|---|---|---|---|---|---|---|---|

| Methyl Methacrylate (MMA) | AIBN | Toluene | 60 | PMMA | 13,395 | 1.13 | rsc.org |

| tert-Butyl Methacrylate (tBMA) | AIBN | 1,4-Dioxane | - | P(tBMA) | Close to theoretical | Low | researchgate.net |

Polymerization of Acrylate (B77674) Monomers

This compound is also utilized in the controlled radical polymerization of acrylate monomers. mdpi.com This process can be mediated by visible light using an iridium catalyst, leading to well-defined homopolymers, random copolymers, and block copolymers. nih.gov This light-mediated approach allows for efficient activation and deactivation of the polymerization while maintaining a linear increase in molecular weight with conversion and first-order kinetics. nih.gov The robustness of the iridium catalyst enables the direct incorporation of carboxylic acids at the chain ends or along the polymer backbone. nih.gov

Polymerization of Vinyl Monomers

The RAFT polymerization of less-activated monomers (LAMs) like N-vinylpyrrolidone (NVP) can be challenging. rsc.org However, using 2-cyanoprop-2-yl-1-dithionaphthalate (a derivative of CPDB) as the RAFT agent in a fluoroalcohol solvent like 1,1,1,3,3,3-hexafluoro-2-propanol (B117542) (HFIP) allows for well-controlled polymerization of NVP. rsc.org The hydrogen bonding interaction between NVP and HFIP is believed to be the reason for the improved control, higher polymerization rate, and higher chain-end functionality compared to polymerizations in other solvents. rsc.org This approach also facilitates the synthesis of block copolymers by subsequent chain extension with more-activated monomers (MAMs) like styrene (B11656) or methyl acrylate. rsc.org

In the case of acrylonitrile (B1666552), another vinyl monomer, 2-cyanoprop-2-yl dithiobenzoate has been used to synthesize polyacrylonitrile (B21495) (PAN) with high molecular weights (up to 32,800 g/mol ) and a low polydispersity index (as low as 1.29). researchgate.net The success of this polymerization depends on optimizing experimental conditions to enhance the fragmentation efficiency of the intermediate radical. researchgate.net Ethylene (B1197577) carbonate has been identified as a suitable solvent for achieving better control over the polymerization compared to dimethylformamide or dimethyl sulfoxide (B87167). researchgate.net

Polymerization of Fluorinated Monomers

While direct polymerization of fluorinated monomers using this compound is not extensively detailed in the provided context, the synthesis of copolymers involving fluorinated monomers is possible. For instance, the RAFT copolymerization of 4-(4'-benzoylmercaptobutane-1'-oxy)-2,3,5,6-tetrafluorostyrene monomer and a zwitterionic monomer can be achieved using 2-cyanoprop-2-yl-dithiobenzoate as the RAFT agent. google.com

Polymerization of Zwitterionic Monomers for Specific Architectures

This compound is employed in the synthesis of zwitterionic polymers with specific architectures. google.comscispace.com Zwitterionic monomers, which contain both cationic and anionic groups, can be polymerized via RAFT to create well-defined materials with narrow molecular weight distributions and tunable compositions. scispace.comd-nb.info These polymers have applications in areas like biocompatible materials and drug delivery. scispace.comdiva-portal.org

For example, the zwitterionic monomer [2-(methacryloyloxy)ethyl] dimethyl-(3-sulfopropyl) ammonium (B1175870) hydroxide (B78521) (SBMA) can be polymerized in a controlled manner using RAFT polymerization. diva-portal.org This allows for the synthesis of poly(SBMA) with controlled molecular weight and the potential for end-group modification. diva-portal.org Similarly, zwitterionic block copolymers, analogous to commercial Pluronic® surfactants, have been prepared with tunable zwitterion content and relatively narrow molecular weight distributions. scispace.com

Synthesis of Complex Polymer Architectures with this compound

The "living" nature of RAFT polymerization, facilitated by agents like this compound, allows for the synthesis of complex polymer architectures beyond simple linear chains. rsc.orgnih.gov The retention of the thiocarbonylthio group at the end of the polymer chains enables their use as macro-RAFT agents for further polymerization, leading to the formation of block copolymers. nih.gov

For example, a poly(methyl methacrylate) (PMMA) chain synthesized via RAFT can be used as a macroinitiator to polymerize another monomer, resulting in a diblock copolymer. This process can be repeated to create multiblock copolymers. Furthermore, RAFT agents can be designed to have multiple initiation sites, leading to the formation of star polymers or graft copolymers. nih.gov

The synthesis of A-B and A-B-A block copolymers has been demonstrated using poly(ethylene glycol)-derived macroinitiators in conjunction with RAFT polymerization. rsc.org This approach has yielded well-defined block copolymers with low polydispersity. rsc.org Additionally, branched A-B block copolymers with high molecular weights have been successfully synthesized. rsc.org

| Architecture | Monomers | Key Features | Reference |

|---|---|---|---|

| Diblock Copolymers | e.g., N-vinylpyrrolidone and Styrene/Methyl Acrylate | Synthesized by sequential monomer addition using the living nature of RAFT. | rsc.org |

| A-B and A-B-A Block Copolymers | e.g., Ethylene glycol and Alkyl methacrylates | Well-defined copolymers with low PDI (1.02–1.18). | rsc.org |

| Branched A-B Block Copolymers | e.g., Ethylene glycol and Alkyl methacrylates | High molecular weight (up to 2.33 × 106 g mol−1) polymers. | rsc.org |

Block Copolymers

The controlled/"living" nature of RAFT polymerization mediated by this compound makes it an excellent method for the synthesis of block copolymers. This process involves the polymerization of one monomer to create a living polymer chain (a macro-CTA), which is then used to initiate the polymerization of a second monomer, resulting in a well-defined block structure.

For instance, CPDB has been successfully used to first synthesize a poly(methyl methacrylate) (PMMA) macro-CTA. This living polymer was then chain-extended with methyl acrylate (MA) to produce a PMMA-b-PMA block copolymer. rsc.org Gel permeation chromatography (GPC) analysis of the resulting polymer showed a clear shift to a higher molecular weight while maintaining a relatively narrow molecular weight distribution, confirming the successful formation of the block copolymer. rsc.org

Another example includes the synthesis of poly(ethylene oxide)-b-polyacrylonitrile (PEO-b-PAN) block copolymers. researchgate.net The use of CPDB in the RAFT polymerization of acrylonitrile allows for the creation of well-defined PAN blocks attached to other polymer segments. researchgate.net

Graft Copolymers

Graft copolymers, which consist of a main polymer backbone with one or more side chains of a different polymer, can be synthesized using several strategies involving RAFT polymerization. nih.gov The "grafting-from" method is particularly suited for use with CTAs like this compound. In this approach, RAFT agent functionalities are first incorporated into the backbone of a polymer. These sites then serve as initiation points for the growth of polymer grafts.

While direct examples involving this compound are specific to the research context, the general principle is well-established. For example, a polymer backbone could be functionalized with groups capable of reacting with or being converted into a dithiobenzoate structure. Subsequent RAFT polymerization of a second monomer from these sites would yield a well-defined graft copolymer. nih.gov This method allows for precise control over the length and density of the grafted chains. nih.gov

Star Polymers

The synthesis of star polymers using RAFT polymerization often involves a multifunctional core to which multiple polymer arms are attached. A common approach is the "core-first" method, where a multifunctional RAFT agent serves as the central point from which polymer arms grow outwards. By using a core molecule with multiple dithiobenzoate groups derived from a structure similar to this compound, multiple polymer chains can be grown simultaneously. This results in a star-shaped architecture where the number of arms corresponds to the functionality of the core, and the arm length is controlled by the monomer-to-CTA ratio.

Bottlebrush Polymers

Bottlebrush polymers are a special type of graft copolymer characterized by a high density of polymeric side chains grafted to a linear backbone. The synthesis of these structures requires a high degree of control to ensure the dense packing of the side chains. The "grafting-from" approach using RAFT polymerization is a powerful method to create these architectures. A polymer backbone is first synthesized with pendant groups that can initiate RAFT polymerization. Using a CTA like this compound in the subsequent polymerization of a second monomer from this backbone allows for the growth of high-density side chains with controlled length and low dispersity.

Single-Chain Nanoparticles (SCNPs)

Single-chain nanoparticles are formed by the intramolecular crosslinking of a single polymer chain, creating a folded, compact nanostructure. rsc.orgresearchgate.net The synthesis begins with the creation of a linear precursor polymer with pendant functional groups. This precursor polymer is typically synthesized using a controlled polymerization technique like RAFT to ensure a defined chain length and narrow molecular weight distribution. researchgate.net

This compound can be used to synthesize this precursor chain. For example, a copolymer containing reactive monomers can be prepared. Subsequently, under high dilution conditions to favor intramolecular reactions, a crosslinking agent is added that reacts with the pendant functional groups, causing the polymer chain to collapse and form a nanoparticle. rsc.org The final size of the SCNP is critically dependent on the molecular weight of the initial polymer chain. rsc.org

Precision Control over Polymer Molecular Weight and Dispersity using this compound

A key advantage of using this compound as a RAFT agent is the ability to produce polymers with predictable molecular weights and very narrow molecular weight distributions (low dispersity, Đ). pubcompare.ai The molecular weight of the resulting polymer can be controlled by adjusting the initial molar ratio of monomer to CTA.

Research has demonstrated this precise control in the polymerization of various monomers. For the polymerization of methyl methacrylate (MMA), this compound is considered an excellent RAFT agent. researchgate.net Studies have shown a linear increase in molecular weight with monomer conversion, which is a hallmark of a controlled polymerization process. researchgate.net For example, in the RAFT polymerization of MMA using CPDB, polymers with molecular weights ranging from a few thousand to over 150,000 g/mol have been synthesized with dispersity values often well below 1.3. rsc.org

Similarly, CPDB has been used to synthesize polyacrylonitrile (PAN) with high molecular weights (up to 32,800 g/mol ) and a polydispersity index as low as 1.29. researchgate.net The success in achieving this level of control was attributed to the optimization of reaction conditions, such as temperature and solvent, which highlights the robustness of this CTA. researchgate.net

The following table summarizes representative data from RAFT polymerizations using this compound, illustrating the control achieved over molecular weight and dispersity for different monomers.

| Monomer | Targeted Mn (g/mol) | Experimental Mn (g/mol) | Dispersity (Mw/Mn) | Reference |

|---|---|---|---|---|

| Methyl Methacrylate (MMA) | 5,700 | 5,700 | 1.06 | rsc.org |

| Methyl Methacrylate (MMA) | 13,900 | 13,395 | 1.13 | rsc.org |

| Methyl Methacrylate (MMA) | 150,000 | 155,530 | 1.34 | rsc.org |

| Acrylonitrile (AN) | Not Specified | 32,800 | 1.29 | researchgate.net |

| PMMA-b-PMA | 24,380 | 23,000 | 1.29 | rsc.org |

End-Group Fidelity and Post-Polymerization Functionalization facilitated by this compound

A crucial feature of RAFT polymerization with this compound is the high degree of end-group fidelity. researchgate.net This means that the dithiobenzoate group from the CTA remains largely intact at the end of the polymer chains after polymerization. This terminal group is not only a signature of the RAFT process but also a versatile chemical handle for subsequent modifications. rsc.orgresearchgate.net

The presence of the dithiobenzoate end-group can be confirmed by techniques such as 1H NMR spectroscopy. researchgate.net This high fidelity is essential for applications like creating block copolymers, where the end-group of the first block acts as the macro-CTA for the second block. rsc.org

Furthermore, the dithiobenzoate end-group can be chemically transformed into other functional groups through post-polymerization modification. rsc.orgsemanticscholar.org This opens up a vast range of possibilities for creating functional materials. Common modifications include:

Aminolysis/Thiolysis: The end-group can be removed or replaced by reacting the polymer with nucleophiles like amines or thiols. This is often done to remove the characteristic red color of the dithiobenzoate group or to introduce a specific terminal functionality, such as a thiol group.

Photoinduced End-Group Removal: The C-S bond of the dithiobenzoate group can be cleaved under UV irradiation, often in the presence of a radical source, to remove the end-group. rsc.org

Thiol-ene Click Chemistry: After removal of the dithiobenzoate to reveal a terminal thiol group, the polymer can be functionalized using highly efficient thiol-ene "click" reactions. This allows for the attachment of a wide variety of molecules, including fluorescent dyes or biomolecules. rsc.org

For example, a PMMA polymer synthesized using this compound was subjected to photoinduced end-group removal to yield a polymer with a different terminal structure, demonstrating the accessibility of the chain end for modification. rsc.org This ability to precisely control the polymer architecture and then functionalize it makes this CTA a cornerstone of modern polymer synthesis. pubcompare.ai

Initiation Strategies and Reaction Conditions in 2 Cyanopropan 2 Yl Benzodithioate Mediated Polymerization

Thermal Initiation Systems in Conjunction with 2-Cyanopropan-2-yl Benzodithioate

Thermal initiation is a conventional and widely used method to generate the initial radical species required for RAFT polymerization. In this approach, a thermal initiator, which decomposes upon heating, is used alongside the RAFT agent, this compound.

Azo compounds, such as Azobisisobutyronitrile (AIBN), are common thermal initiators. wikipedia.org When heated, AIBN decomposes, eliminating a molecule of nitrogen gas and forming two 2-cyanoprop-2-yl radicals. wikipedia.org This decomposition typically occurs at temperatures above 40°C, with a common experimental range between 66°C and 72°C. wikipedia.org These radicals then initiate the polymerization of a monomer.

The RAFT process, facilitated by this compound, proceeds by adding this RAFT agent to a conventional free-radical polymerization system. boronmolecular.com This allows for the synthesis of polymers with a low polydispersity index (PDI) and high functionality. sigmaaldrich.com For instance, in the polymerization of methyl methacrylate (B99206) (MMA), a stock solution of MMA and AIBN in benzene (B151609) can be prepared. Aliquots of this solution are then added to ampules containing this compound. sigmaaldrich.com The polymerization is then carried out by heating the sealed ampules. sigmaaldrich.com

The choice of initiator and its concentration relative to the RAFT agent is crucial for controlling the polymerization. The molar ratio of the dithiobenzoate to the initiator is a key parameter that is varied to improve the control of the molecular weight and polydispersity index of the resulting polymer. researchgate.net For example, successful controlled radical polymerization of methyl methacrylate has been achieved using 2-cyano-propyl-dithiobenzoate. researchgate.net

The thermal initiation approach has been successfully applied to the polymerization of various monomers, including acrylonitrile (B1666552), to synthesize polyacrylonitrile (B21495) (PAN) with high molecular weight and narrow molecular weight distribution. researchgate.net

Table 1: Example of Thermal Initiation Conditions for Methyl Methacrylate (MMA) Polymerization

| Parameter | Value |

| Monomer | Methyl Methacrylate (MMA) |

| RAFT Agent | This compound |

| Initiator | Azobisisobutyronitrile (AIBN) |

| Solvent | Benzene |

| Temperature | 60 °C |

| Time | 15 hours |

This table is based on a typical procedure and values may vary depending on the specific experimental goals. sigmaaldrich.com

Photo-initiated RAFT (Photo-RAFT) Polymerization utilizing this compound

Photo-initiated RAFT (Photo-RAFT) polymerization offers an alternative to thermal initiation, allowing for polymerization to occur at ambient or sub-ambient temperatures. This method utilizes light to generate the initial radical species.

Direct Photoactivation of this compound

In some cases, the RAFT agent itself can be directly activated by light to initiate polymerization. This process involves the direct excitation of the this compound molecule by photons of a suitable wavelength, leading to the generation of initiating radicals. This approach simplifies the polymerization system by eliminating the need for an external photoinitiator.

Photoredox Catalysis (PET-RAFT) with this compound

Photo-Electron Transfer (PET)-RAFT is a powerful variant of photo-RAFT that employs a photoredox catalyst. In this system, a photocatalyst absorbs light and then engages in an electron transfer process with another species in the reaction mixture to generate the initiating radicals. This method offers excellent temporal control over the polymerization, as the reaction can be started and stopped simply by turning the light source on and off. While the specific application of photoredox catalysis with this compound is an area of ongoing research, the general principles of PET-RAFT are well-established.

Wavelength Selectivity in Photo-RAFT Systems Involving this compound

The choice of wavelength of the light source is a critical parameter in photo-RAFT polymerization. The wavelength must be selected to match the absorption spectrum of the species that needs to be activated, whether it is the RAFT agent directly or the photoredox catalyst. This selectivity allows for orthogonal control over different polymerization processes within the same system, enabling the synthesis of complex polymer architectures.

Impact of Solvent Systems on Polymerization Performance with this compound

The choice of solvent can significantly influence the kinetics and control of RAFT polymerization. Different solvents can affect the solubility of the monomer, polymer, and RAFT agent, as well as the rate constants of the various reactions involved in the RAFT equilibrium.

Common solvents used in RAFT polymerization include toluene, benzene, acetonitrile, acetone, ethyl acetate (B1210297), methanol, and dimethylformamide (DMF). boronmolecular.com Polymerizations can also be performed in bulk, without any solvent. boronmolecular.com

For the RAFT polymerization of acrylonitrile using 2-cyanoprop-2-yl dithiobenzoate, ethylene (B1197577) carbonate was found to be a better solvent than dimethylformamide and dimethyl sulfoxide (B87167) for achieving higher control over the polymerization. researchgate.net In the case of methyl methacrylate polymerization, using benzene as a solvent resulted in a lower propagation rate constant, leading to reduced polymerization rates but narrower polydispersities of the polymer, especially at low conversions. researchgate.net

Temperature Effects on the Control and Kinetics of this compound Mediated Polymerizations

Temperature is a critical parameter that affects both the rate of polymerization and the degree of control in RAFT polymerization. In thermally initiated systems, the temperature must be high enough to cause the decomposition of the initiator at a suitable rate. wikipedia.org For AIBN, this is typically in the range of 60-80°C. wikipedia.orgsigmaaldrich.com

Advanced Characterization Techniques for Polymers Synthesized with 2 Cyanopropan 2 Yl Benzodithioate

Spectroscopic Analysis of Polymers Prepared via 2-Cyanopropan-2-yl Benzodithioate Mediated RAFT

Spectroscopic techniques are indispensable for elucidating the chemical structure and confirming the presence of key functional groups in polymers synthesized using this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation

Nuclear Magnetic Resonance (NMR) spectroscopy, particularly proton (¹H NMR) and carbon (¹³C NMR) spectroscopy, is a powerful tool for the detailed structural analysis of polymers. In the context of RAFT polymerization with this compound, NMR is used to confirm the incorporation of the RAFT agent's fragments into the polymer chain, verify the structure of the repeating monomer units, and determine the number-average molecular weight (Mn) by end-group analysis. rsc.orgresearchgate.net

For instance, in the ¹H NMR spectrum of a polymer synthesized using this RAFT agent, characteristic signals corresponding to the protons of the 2-cyanopropan-2-yl group and the benzodithioate group can be identified, confirming their presence as end-groups. rsc.orgresearchgate.net The integration of these end-group signals relative to the integration of the signals from the monomer repeating units allows for the calculation of the degree of polymerization and, consequently, the number-average molecular weight (Mn). rsc.orgrsc.org This method provides valuable information on the controlled nature of the polymerization.

Table 1: Representative ¹H NMR Chemical Shifts for Polymers Synthesized with this compound

| Functional Group | Chemical Shift (ppm) |

| Protons of the benzodithioate end-group | Aromatic region (approx. 7.2-8.0 ppm) |

| Protons of the 2-cyanopropan-2-yl end-group | Aliphatic region (approx. 1.2-2.0 ppm) |

| Protons of the polymer backbone | Varies depending on the monomer used |

Fourier Transform Infrared (FTIR) Spectroscopy

Fourier Transform Infrared (FTIR) spectroscopy is a rapid and non-destructive technique used to identify functional groups present in a polymer. researchgate.net For polymers synthesized via RAFT using this compound, FTIR is employed to confirm the presence of the characteristic thiocarbonyl (C=S) group from the dithiobenzoate moiety. researchgate.net The stretching vibration of the C=S bond typically appears in the region of 1050-1250 cm⁻¹. Additionally, the nitrile (C≡N) stretching vibration from the 2-cyanopropan-2-yl group can be observed around 2230-2250 cm⁻¹. The presence and integrity of these peaks provide evidence for the successful incorporation of the RAFT agent into the polymer structure. rsc.org

Ultraviolet-Visible (UV-Vis) Spectroscopy for Chromophore Analysis

Ultraviolet-Visible (UV-Vis) spectroscopy is particularly useful for analyzing polymers prepared with this compound due to the strong UV-Vis absorbance of the dithiobenzoate chromophore. rsc.orgrsc.orgyoutube.com The thiocarbonyl group in the dithiobenzoate end-group exhibits characteristic absorptions in the UV-Vis region, which can be used to quantify the concentration of polymer chains. rsc.org This allows for an alternative method of determining the number-average molecular weight (Mn) by applying the Beer-Lambert law, provided the molar extinction coefficient of the chromophore is known. rsc.orgresearchgate.net

The absorption characteristics, including the wavelength of maximum absorbance (λmax) and the molar extinction coefficient, can be influenced by the solvent and the polymer to which the end-group is attached. rsc.org Therefore, careful calibration is often necessary for accurate molecular weight determination. rsc.org

Chromatographic Techniques for Polymer Characterization

Chromatographic methods are essential for determining the molar mass distribution and purity of polymers synthesized via RAFT polymerization.

Size Exclusion Chromatography (SEC) / Gel Permeation Chromatography (GPC) for Molar Mass Distribution

Size Exclusion Chromatography (SEC), also known as Gel Permeation Chromatography (GPC), is the most common technique for determining the molar mass distribution (MMD) of polymers. chromatographyonline.comyoutube.com In SEC/GPC, polymer molecules are separated based on their hydrodynamic volume in solution. youtube.comnih.gov Larger molecules elute earlier from the chromatography column, while smaller molecules have a longer retention time. youtube.com

For polymers synthesized using this compound, SEC/GPC is used to determine the number-average molecular weight (Mn), weight-average molecular weight (Mw), and the polydispersity index (PDI = Mw/Mn). rsc.orgchromatographyonline.com A narrow PDI value (typically close to 1.1) is indicative of a well-controlled polymerization, a hallmark of successful RAFT polymerization. rsc.org The technique can also reveal the presence of any unreacted monomer or low molecular weight impurities. chromatographyonline.com

Table 2: Typical SEC/GPC Data for a Polymer Synthesized via RAFT with this compound

| Parameter | Typical Value | Significance |

| Mn ( g/mol ) | Varies depending on synthesis conditions | Average molecular weight by number |

| Mw ( g/mol ) | Varies depending on synthesis conditions | Average molecular weight by weight |

| PDI (Mw/Mn) | 1.1 - 1.4 | Measure of the breadth of the molar mass distribution |

High-Performance Liquid Chromatography (HPLC) for Purity Assessment and Polymer Analysis

High-Performance Liquid Chromatography (HPLC) is a versatile technique that can be used for various aspects of polymer analysis. mdpi.com In the context of polymers synthesized with this compound, HPLC can be employed to assess the purity of the RAFT agent itself before polymerization. sigmaaldrich.comsigmaaldrich.com Furthermore, it can be used to separate and quantify unreacted monomer, initiator, and other small molecules from the final polymer product. mdpi.com

In some cases, HPLC, particularly when coupled with detectors like a UV-Vis spectrophotometer, can be used to analyze the polymer itself, especially for lower molecular weight oligomers. researchgate.net By using a suitable stationary and mobile phase, it is possible to separate polymer chains based on their end-groups or even, to some extent, their chain length, providing complementary information to SEC/GPC. mdpi.comresearchgate.net

Microscopic and Imaging Techniques for Polymer Morphology

Microscopy is indispensable for visualizing the structure and morphology of polymers at the micro- and nanoscale. mdpi.com For polymers synthesized using this compound, especially complex architectures like block copolymers, these techniques provide direct evidence of self-assembled structures.

Scanning Electron Microscopy (SEM): SEM uses a focused beam of electrons to scan a sample's surface, generating images that reveal surface topography and composition. diva-portal.org For polymers, SEM is invaluable for examining the morphology of polymer blends, composites, or porous structures. diva-portal.orgwhiterose.ac.uk In the context of materials prepared via RAFT polymerization, SEM can visualize the phase separation in block copolymers, showing domains of the different polymer blocks. The large magnification and excellent resolution are key benefits of this technique. diva-portal.org

Transmission Electron Microscopy (TEM): TEM provides higher resolution images than SEM by passing a beam of electrons through an ultra-thin sample. It is particularly powerful for observing the internal structure of materials. For block copolymers synthesized with this compound, TEM can reveal the precise morphology of self-assembled nanostructures, such as spheres, cylinders, or lamellae. nih.gov Staining one of the polymer blocks with a heavy metal agent (e.g., osmium tetroxide for a polydiene block) can enhance contrast, making the different phases clearly visible.

Atomic Force Microscopy (AFM): AFM is a scanning probe microscopy technique that can provide three-dimensional topographical images of a sample's surface with nanoscale resolution. Unlike electron microscopy, AFM does not require a vacuum and can be operated in air or liquid. This makes it suitable for imaging soft, solvated polymer surfaces. AFM is used to characterize the surface of thin polymer films, revealing details about phase segregation in block copolymers and the dimensions of self-assembled domains. mdpi.com

The choice of microscopy technique depends on the specific information required, such as surface topography, internal nanostructure, or elemental distribution.

Light Scattering Techniques for Solution Properties and Hydrodynamic Dimensions

Light scattering techniques are non-invasive methods used to determine the size, molecular weight, and shape of polymers in solution. researchgate.net They are fundamental for characterizing polymers synthesized by controlled radical polymerization methods like RAFT.

Multi-Angle Laser Light Scattering (MALS): Often coupled with Size Exclusion Chromatography (SEC), MALS is a powerful technique for determining the absolute molar mass and size of polymers. As the polymer elutes from the SEC columns, it passes through the MALS detector, which measures the intensity of light scattered at multiple angles. rsc.org This data, combined with the concentration measurement from a refractive index (RI) detector, allows for the calculation of the weight-average molecular weight (Mw) without the need for column calibration with polymer standards. rsc.org This is particularly important for novel polymers or complex architectures like block copolymers, where standards are often unavailable. nih.gov

Dynamic Light Scattering (DLS): DLS, also known as Photon Correlation Spectroscopy (PCS), measures the fluctuations in scattered light intensity over time. These fluctuations are caused by the Brownian motion of the polymer coils in solution. Analysis of these fluctuations yields the translational diffusion coefficient, which can be used to calculate the hydrodynamic radius (Rh) of the polymer through the Stokes-Einstein equation. DLS is highly sensitive to the presence of small amounts of large aggregates and provides valuable information on the solution-state conformation and dimensions of polymers. researchgate.net

The combination of these techniques provides a comprehensive picture of the macromolecular properties in solution. For instance, the ratio of the radius of gyration (Rg, from MALS) to the hydrodynamic radius (Rh, from DLS) can give insights into the polymer's architecture (e.g., spherical, random coil, or rod-like).

Table 1: Polymer Characterization Data from SEC-MALS This table shows representative data for a Poly(methyl methacrylate) (PMMA) polymer synthesized via RAFT polymerization using this compound as the chain transfer agent. rsc.org

| Property | Value | Description |

| Mₙ ( g/mol ) | 5,700 | Number-average molecular weight. |

| Mₙ/Mₙ | 1.06 | Polydispersity Index, indicating a narrow molecular weight distribution. |

Electron Spin Resonance (ESR) Spectroscopy for Radical Species Detection

Electron Spin Resonance (ESR), or Electron Paramagnetic Resonance (EPR), is a highly sensitive spectroscopic technique that detects species with unpaired electrons, such as free radicals. nih.gov In RAFT polymerization, ESR is a powerful tool for directly observing the intermediate radicals involved in the chain transfer process, providing direct evidence for the proposed mechanism. nih.govcmu.edu

During the polymerization of a monomer like n-butyl acrylate (B77674) in the presence of an initiator and this compound, ESR spectroscopy can detect and identify the key radical intermediates. cmu.edu The concentration of these radicals is typically very low (in the micromolar range), but they can be observed under steady-state conditions. cmu.edu

Studies have successfully used ESR to observe the adduct radical formed between the propagating radical and the RAFT agent. cmu.edu The spectrum's g-factor and hyperfine coupling constants provide structural information about the radical, confirming its identity. For example, in a system using a dithiobenzoate RAFT agent, the high g-factor (e.g., 2.0041) indicates significant spin delocalization onto the sulfur atoms, which is characteristic of the RAFT intermediate. cmu.edu

ESR spin-trapping is another valuable technique. nih.gov Due to the low concentration and short lifetime of some radical species, they can be difficult to detect directly. Spin-trapping involves adding a "spin trap" molecule (like 5,5-dimethyl-1-pyrroline (B8520582) N-oxide, DMPO) to the reaction. This molecule reacts with the transient radicals to form a more stable radical adduct that can be more easily detected and characterized by ESR. nih.govresearchgate.net This method has been used to demonstrate the photolytic cleavage of the C-S bond in this compound (CPDB) under visible light, confirming the generation of both the cyano-propyl radical and the dithiobenzoate radical. nih.gov

Table 2: ESR Data for Radical Species in RAFT Polymerization This table presents findings from ESR studies on RAFT polymerization systems.

| RAFT Agent | Monomer | Technique | Observed Species | Key Finding | Reference |

| 1a (dithiobenzoate) | n-Butyl Acrylate | Direct ESR | Intermediate Adduct Radical | Direct observation of the key intermediate radical, confirming the RAFT mechanism. Concentration estimated at 4.0-6.0 µmol/L. | cmu.edu |

| CPDB | - | ESR Spin Trapping | Carbon-centered and Sulfur-centered radicals | Successful capture of radicals from direct photolysis of the RAFT agent. | nih.gov |

Surface-Sensitive Techniques (e.g., X-ray Photoelectron Spectroscopy (XPS)) for Surface Composition and Reorganization

X-ray Photoelectron Spectroscopy (XPS), also known as Electron Spectroscopy for Chemical Analysis (ESCA), is a premier surface-sensitive technique that provides information about the elemental composition and chemical bonding states of atoms within the top 1-10 nanometers of a material's surface. nih.gov This makes it exceptionally useful for analyzing polymer surfaces, where properties can differ significantly from the bulk material. nih.govsurfacespectra.com

For polymers synthesized using this compound, XPS can be used in several ways:

Confirmation of End-Group Fidelity: The dithiobenzoate group from the RAFT agent should be present at the end of the polymer chains. XPS can confirm the presence of sulfur on the surface of a purified polymer film, providing evidence that the RAFT process was successful and that the end-groups are intact. High-resolution scans of the sulfur (S 2p) and carbon (C 1s) regions can help identify the specific chemical environment of the dithiobenzoate moiety.

Studying Surface Modification: If the dithiobenzoate end-groups are chemically modified in a post-polymerization step, XPS can be used to follow the reaction's success by detecting the appearance of new elements or changes in the binding energies of existing ones.

Assessing Surface Purity: XPS is highly effective at detecting surface contaminants or confirming that a drug or other active molecule is fully encapsulated within a polymer microparticle rather than being present on the surface. nih.govnih.gov

The data obtained from XPS is quantitative and provides a detailed understanding of the surface chemistry, which is critical for applications such as biocompatible materials, coatings, and adhesives. nih.gov

Table 3: Expected XPS Binding Energies for a Polymer with a this compound End-Group

| Element | Orbital | Functional Group | Expected Binding Energy (eV) |

| Carbon | C 1s | C-C/C-H (Polymer Backbone) | ~284.8 |

| Carbon | C 1s | C-N (Cyano Group) | ~286.5 |

| Carbon | C 1s | C=S (Thiocarbonyl) | ~288.0 |

| Nitrogen | N 1s | C≡N (Cyano Group) | ~399.0 |

| Sulfur | S 2p | C-S and C=S (Dithiobenzoate) | ~163-165 |

Functional Polymeric Materials Derived from 2 Cyanopropan 2 Yl Benzodithioate Mediated Polymerization

Biomedical and Bio-related Applications of Polymers Synthesized with 2-Cyanopropan-2-yl Benzodithioate.tcichemicals.commdpi.com

The versatility of RAFT polymerization using this compound has enabled the creation of a diverse range of polymers with significant potential for biomedical applications. These materials are designed to interact with biological systems for therapeutic or diagnostic purposes. nih.gov

Polymers for Articular Joint Lubrication.nih.gov

Osteoarthritis is characterized by the degradation of articular cartilage, leading to increased friction and joint pain. Polymers synthesized via this compound-mediated RAFT polymerization can be designed to act as lubricants for articular joints. These polymers can be engineered to have a high affinity for cartilage surfaces, forming a lubricating layer that reduces friction. For instance, biomimetic, brush-like nanofibers have been developed that can restore lubrication to levels seen in healthy cartilage. nih.gov These systems often incorporate monomers that mimic the natural lubricants found in synovial fluid, such as hyaluronic acid and lubricin. nih.gov

Below is a table summarizing hydrogel nanoparticles that have been investigated for osteoarthritis treatment, some of which possess lubricant properties.

| Polymer System | Key Features | Application |

| GelMA@DMA-MPC | Enhanced lubrication and sustained drug release. nih.gov | Osteoarthritis Treatment |

| Hairy microgels | Notable tribological properties and temperature-triggered drug release. nih.gov | Osteoarthritis Treatment |

| Chitosan NP with sulfonic acid groups | Low friction coefficient. nih.gov | Osteoarthritis Treatment |

Development of Non-Viral Vectors for Gene Delivery.nih.govmdpi.com

Gene therapy holds promise for treating a wide range of diseases, but requires safe and effective vectors to deliver genetic material into cells. nih.govnih.gov Non-viral vectors, particularly those based on polymers, are an attractive alternative to viral vectors due to their lower immunogenicity and ease of production. nih.govmdpi.com Polymers synthesized using this compound can be designed to form polyplexes with DNA or RNA, protecting the nucleic acids from degradation and facilitating their entry into cells. nih.gov These polymeric vectors can be tailored to have specific properties, such as charge density and hydrophobicity, to optimize their gene delivery efficiency. nih.gov The ability to create well-defined block copolymers allows for the incorporation of segments that can respond to specific cellular environments, further enhancing targeted gene delivery.

Stimuli-Responsive Materials based on this compound Mediated Polymers.nih.gov

Stimuli-responsive polymers, often referred to as "smart" polymers, undergo significant changes in their physical or chemical properties in response to external stimuli. researchgate.net The precise control afforded by this compound in RAFT polymerization is instrumental in creating polymers with predictable and sharp responses to stimuli such as pH and light. nih.gov

pH-Responsive Polymeric Systems.nih.govnih.gov

Polymers that respond to changes in pH are of great interest for biomedical applications, particularly for drug delivery to specific sites in the body that have different pH environments, such as tumors or the gastrointestinal tract. nih.gov Using this compound, polymers can be synthesized with acidic or basic monomers that will ionize at specific pH values, leading to changes in polymer solubility, conformation, or the disassembly of nanoparticles. nih.gov For example, block copolymers can be designed to be stable at physiological pH (around 7.4) but to disassemble and release a drug payload in the more acidic environment of a tumor (pH ~6.5) or within the endosomes of a cell (pH ~5.0). nih.gov

The table below highlights common pH-responsive polymers and their properties.

| Polymer | Type | Responsive Behavior |

| Poly(acrylic acid) (PAA) | Acidic | Releases protons at higher pH. researchgate.netnih.gov |

| Poly(methacrylic acid) (PMAA) | Acidic | Releases protons at higher pH. researchgate.net |

| Poly(N,N-dimethylaminoethyl methacrylate) (PDMAEMA) | Basic | Accepts protons at lower pH. nih.govmdpi.com |

| Poly(L-lysine) | Basic | Accepts protons at lower pH. researchgate.net |

| Chitosan | Basic | Accepts protons at lower pH. researchgate.net |

Photo-Responsive Polymer Architectures, including Self-Folding and Unfolding Systems

Light is a particularly attractive external stimulus because it can be applied with high spatial and temporal control. nih.gov Polymers synthesized via this compound-mediated polymerization can incorporate photo-responsive moieties, such as azobenzene (B91143) or spiropyran groups, into their structure. Upon irradiation with light of a specific wavelength, these groups can undergo conformational changes, leading to macroscopic changes in the polymer's properties. This has been exploited to create self-folding and unfolding polymer systems. For instance, a polymer film can be designed to fold into a specific three-dimensional shape upon exposure to UV light and then unfold back to its original shape when exposed to visible light. This technology has potential applications in areas such as soft robotics, deployable medical devices, and dynamic cell culture substrates.

Advanced Materials for Surface Engineering and Coatings

The modification of surfaces with well-defined polymer layers, often termed polymer brushes, is a prominent strategy in materials science to impart new and enhanced functionalities to a substrate. Reversible Addition-Fragmentation chain Transfer (RAFT) polymerization, facilitated by agents like this compound, has become a key enabling technology in this field. It allows for the synthesis of polymers with controlled molecular weight, narrow molecular weight distributions, and complex architectures, which can then be tethered to a surface to create a dense layer of polymer brushes.

This "grafting-from" approach, where the polymerization is initiated from a surface-immobilized initiator in the presence of a RAFT agent, allows for the formation of dense and uniform polymer coatings. The versatility of RAFT polymerization means that a wide variety of monomers can be used, leading to surfaces with tailored chemical and physical properties. For example, polymer brushes can be designed to be resistant to biofouling, to have specific wetting characteristics, or to respond to external stimuli.

One of the key advantages of using this compound in this context is its ability to control the polymerization of a range of monomers, including styrenes, acrylates, and methacrylates. This allows for the creation of a diverse library of functional surfaces. The end-functionality of the polymers produced via RAFT can also be exploited for subsequent chemical modifications, further expanding the possibilities for surface engineering.

A particularly interesting application of surface-grafted polymers is the creation of "smart" or stimuli-responsive coatings that can switch their properties, such as wettability, in response to environmental changes. This is often achieved by using polymers that undergo a conformational change or a phase transition when exposed to a specific stimulus like temperature, pH, or light.

For instance, block copolymers with distinct hydrophobic and hydrophilic segments can be grafted onto a surface. These blocks can rearrange themselves in response to the surrounding medium. In a polar solvent like water, the hydrophilic blocks will extend into the solvent to minimize interfacial energy, resulting in a hydrophilic surface. Conversely, in a non-polar environment, the hydrophobic blocks will dominate the surface, leading to oleophilic (and thus potentially oleophobic to water) properties.

A well-studied example of a stimuli-responsive polymer is poly(N-isopropylacrylamide) (PNIPAM), which exhibits a lower critical solution temperature (LCST) in water at around 32°C. Below its LCST, PNIPAM is hydrophilic and soluble in water. Above this temperature, it undergoes a conformational change, becoming hydrophobic and collapsing. By grafting PNIPAM brushes onto a surface using RAFT polymerization, a temperature-switchable surface can be created. Such a surface would be hydrophilic at room temperature and become more hydrophobic/oleophilic upon heating.

The ability to create such dynamic surfaces is crucial for applications ranging from controlled cell adhesion and detachment to microfluidic devices and self-cleaning coatings. The precise control over polymer architecture afforded by RAFT agents like this compound is instrumental in designing these advanced materials with predictable and switchable surface properties. While direct studies focusing solely on this compound for these specific coatings are not abundant, the principles of RAFT polymerization strongly support its utility in synthesizing the necessary block copolymers and polymer brushes for these applications.

Table 1: Properties of Stimuli-Responsive Polymer Brushes for Surface Engineering

| Stimulus | Example Polymer | Surface Property Change | Potential Application |

| Temperature | Poly(N-isopropylacrylamide) (PNIPAM) | Switches between hydrophilic and hydrophobic | Cell sheeting, smart valves |

| pH | Poly(acrylic acid) (PAA) | Switches between collapsed and extended states | Drug delivery, sensors |

| pH | Poly(2-(diethylamino)ethyl methacrylate) (PDEAEMA) | Switches between hydrophilic and hydrophobic | Gene delivery, switchable catalysis |

| Light | Polymers with photo-isomers (e.g., spiropyran) | Changes in polarity and conformation | Photo-patterning, controlled release |

Nanomaterials and Nanocomposites Incorporating this compound Derived Polymers

The integration of polymers synthesized via this compound-mediated RAFT polymerization with nanoscale materials opens up a vast field of research into advanced nanomaterials and nanocomposites. rsc.org The ability to precisely control the molecular weight and functionality of the polymers is critical for dictating the structure and properties of the final hybrid material. rsc.org

A common strategy is the "grafting-to" or "grafting-from" approach to modify the surface of inorganic nanoparticles, such as silica (B1680970), gold, or quantum dots. researchgate.net In the "grafting-from" method, initiator sites are anchored to the nanoparticle surface, and polymerization proceeds in the presence of a RAFT agent and monomer. This results in a dense layer of polymer chains covalently bound to the nanoparticle core, forming a core-shell structure. These polymer shells can provide stability to the nanoparticles in various solvents, introduce new functionalities, and mediate their interaction with the surrounding environment.

For example, grafting polymers from silica nanoparticles can create hybrid materials with applications in catalysis, separation, and as additives for polymer matrices. researchgate.net The use of this compound allows for the synthesis of well-defined polymer brushes on the silica surface, and the properties of the resulting nanocomposite can be tuned by changing the monomer. rsc.org

Another important class of nanomaterials derived from RAFT polymerization are nanogels, which are cross-linked polymer networks of nanometer dimensions. mdpi.com These can be synthesized using a self-assembly approach, where block copolymers with a stimuli-responsive block are induced to form micelles, which are then cross-linked. The versatility of RAFT polymerization in creating block copolymers makes it an ideal method for producing nanogels with controlled size and functionality.

The following table provides an example of a polymerization reaction using this compound to synthesize poly(methyl methacrylate) (PMMA), a common polymer used in the development of nanocomposites. rsc.org

Table 2: Example of RAFT Polymerization of Methyl Methacrylate (B99206) (MMA)

| Component | Amount | Molar Quantity |

| Methyl Methacrylate (MMA) | 18.9 g | 0.189 mol |